molecular formula C24H21ClN2O3S B2660057 3-(4-CHLOROBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE CAS No. 895640-69-4

3-(4-CHLOROBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE

Cat. No.: B2660057
CAS No.: 895640-69-4
M. Wt: 452.95
InChI Key: UCOPKJUEUBCNKE-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorobenzenesulfonyl and ethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced via sulfonylation, where the quinoline derivative reacts with chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with 4-ethoxyphenylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

3-(4-CHLOROBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-CHLOROBENZENESULFONYL-N-(4-METHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

3-(4-CHLOROBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications to achieve desired outcomes.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)-6-methylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-3-30-19-9-7-18(8-10-19)27-24-21-14-16(2)4-13-22(21)26-15-23(24)31(28,29)20-11-5-17(25)6-12-20/h4-15H,3H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOPKJUEUBCNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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